molecular formula C9H14N2OS B1486786 6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098096-04-7

6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1486786
CAS RN: 2098096-04-7
M. Wt: 198.29 g/mol
InChI Key: KTQGSLITVZTLJI-UHFFFAOYSA-N
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Description

6-(sec-Butyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines, which are five-membered aromatic ring structures containing two nitrogen atoms. It is a chemical compound that can be synthesized in the laboratory and is used in a variety of scientific research applications. This compound has been studied extensively for its unique biochemical and physiological effects, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The compound and its derivatives are pivotal in synthesizing heterocyclic compounds, offering a foundation for developing chemotherapeutic agents and other biologically active molecules. For instance, the synthesis of pyrimido-pyrimidinedithiones and related derivatives has been explored, underscoring their potential in chemotherapeutic applications due to their biological relevance (V. Snieckus & Keller G. Guimarães, 2014).
  • Innovative synthesis methods under microwave-assisted conditions have been developed for pyrimido(4,5-d)pyrimidine-2,5-dione derivatives, highlighting efficient processes for creating compounds with potential utility in various applications (M. Dabiri et al., 2007).

Biological Activities

  • Some derivatives exhibit moderate antifungal activity, suggesting their potential in developing new antimicrobial agents (Qingyun Ren et al., 2014).
  • The use of these compounds in synthesizing novel pyrimidines with antimicrobial activity has been documented, further illustrating the chemical versatility and potential for creating effective antimicrobial agents (A. Abdel-rahman et al., 2002).

Material Science and Other Applications

  • Derivatives of this compound have been investigated for their corrosion inhibition properties, showing effectiveness in protecting mild steel in highly acidic solutions. This application underscores the compound's utility in industrial processes and materials science (B. Hou et al., 2019).
  • The compound has also found applications in surface coating and printing ink paste as antimicrobial additives, demonstrating its versatility beyond pharmaceuticals into materials engineering and protective coatings (H. A. El‐Wahab et al., 2015).

properties

IUPAC Name

4-butan-2-yl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-4-6(2)7-5-8(12)11-9(10-7)13-3/h5-6H,4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQGSLITVZTLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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